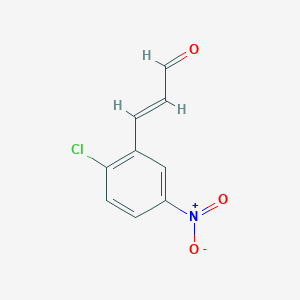
(2E)-3-(2-Chloro-5-nitrophenyl)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chloro-5-nitrophenyl)prop-2-enal: is an organic compound with the molecular formula C9H6ClNO3 . It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a prop-2-enal moiety. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-chloro-5-nitrophenyl)prop-2-enal typically involves the following steps:
Nitration: The starting material, 2-chlorobenzaldehyde, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Aldol Condensation: The nitrated product is then subjected to aldol condensation with acetaldehyde in the presence of a base such as sodium hydroxide to form the prop-2-enal moiety.
Industrial Production Methods: While specific industrial production methods for 3-(2-chloro-5-nitrophenyl)prop-2-enal are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The aldehyde group in 3-(2-chloro-5-nitrophenyl)prop-2-enal can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products:
Oxidation: 3-(2-chloro-5-nitrophenyl)prop-2-enoic acid.
Reduction: 3-(2-amino-5-chlorophenyl)prop-2-enal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-(2-chloro-5-nitrophenyl)prop-2-enal is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical transformations.
Biology and Medicine: Research into the biological activity of 3-(2-chloro-5-nitrophenyl)prop-2-enal is ongoing
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-chloro-5-nitrophenyl)prop-2-enal involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in biological molecules. The aldehyde group can form Schiff bases with amines, leading to various biological effects.
Comparación Con Compuestos Similares
3-(2-chloro-5-nitrophenyl)prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(2-amino-5-chlorophenyl)prop-2-enal: Similar structure but with an amino group instead of a nitro group.
Uniqueness: 3-(2-chloro-5-nitrophenyl)prop-2-enal is unique due to the presence of both a nitro and chloro group on the phenyl ring, which imparts distinct reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
31368-60-2 |
|---|---|
Fórmula molecular |
C9H6ClNO3 |
Peso molecular |
211.60 g/mol |
Nombre IUPAC |
(E)-3-(2-chloro-5-nitrophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6ClNO3/c10-9-4-3-8(11(13)14)6-7(9)2-1-5-12/h1-6H/b2-1+ |
Clave InChI |
YGRWDGMIJOLYCX-OWOJBTEDSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[N+](=O)[O-])/C=C/C=O)Cl |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])C=CC=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


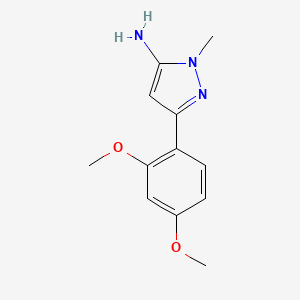
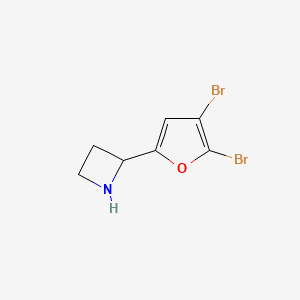


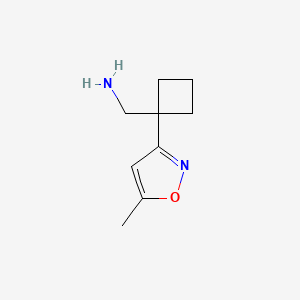
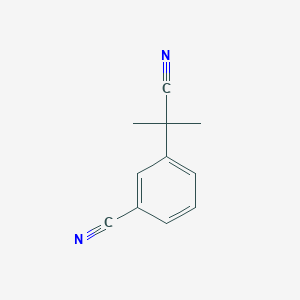
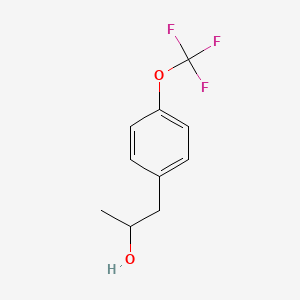
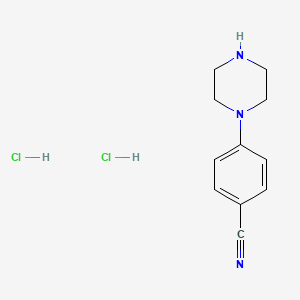
![6-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylicacid](/img/structure/B13599420.png)
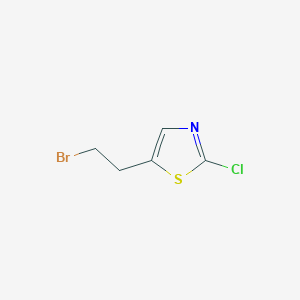
![tert-butylN-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate](/img/structure/B13599428.png)
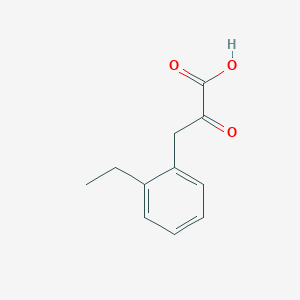
![({Bicyclo[4.1.0]heptan-2-yl}methyl)(methyl)aminehydrochloride](/img/structure/B13599451.png)
![3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol](/img/structure/B13599458.png)
